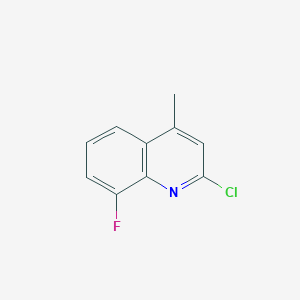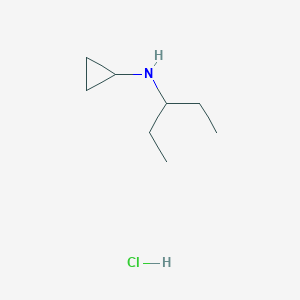
N-(pentan-3-yl)cyclopropanamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
N-(pentan-3-yl)cyclopropanamine hydrochloride is a compound that falls under the category of small aliphatic rings, which are increasingly exploited in medicinal chemistry. These rings, including cyclopropanes, cyclobutanes, and others, are known for their beneficial physicochemical properties and applications as functional group bioisosteres. A review by Bauer et al. (2021) provides insights into the key principles and advantages of using such small rings in medicinal chemistry, highlighting their potential hazards and liabilities as well (Bauer et al., 2021).
Synthesis and Stability
The synthesis and stability of compounds related to N-(pentan-3-yl)cyclopropanamine hydrochloride have been studied. Invernizzi et al. (2017) investigated the thermal stability of hydrocarbons like n-pentane and cyclo-pentane, which are structurally related to the compound . Their research contributes to the understanding of the stability of such compounds under various conditions (Invernizzi et al., 2017).
Role in Cancer Therapies
Solomon and Lee (2009) explored the use of Chloroquine, a compound structurally similar to N-(pentan-3-yl)cyclopropanamine hydrochloride, in cancer therapies. Their study suggests that such compounds can effectively sensitize cell-killing effects in cancer treatments, indicating potential applications for N-(pentan-3-yl)cyclopropanamine hydrochloride in similar contexts (Solomon & Lee, 2009).
Photoelectron Spectra Analysis
The study of photoelectron spectra of compounds structurally related to N-(pentan-3-yl)cyclopropanamine hydrochloride, such as cyclopropane derivatives, was conducted by Blickle et al. (1979). This research provides valuable insights into the electronic structure of such compounds, which can be crucial for understanding their reactivity and applications in various fields (Blickle et al., 1979).
Reactions with 1,3-Diketones
Drewes and Upfold (1977) examined the reactions of derivatives of pentane-2,4-dione, closely related to N-(pentan-3-yl)cyclopropanamine hydrochloride, with 1,2-diaminobenzene. This study highlights the chemical reactivity of such compounds and their potential utility in synthesizing complex molecular structures (Drewes & Upfold, 1977).
Safety And Hazards
Propiedades
IUPAC Name |
N-pentan-3-ylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(4-2)9-8-5-6-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDZPKJFASDRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)cyclopropanamine hydrochloride | |
CAS RN |
1193389-86-4 | |
| Record name | N-(pentan-3-yl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



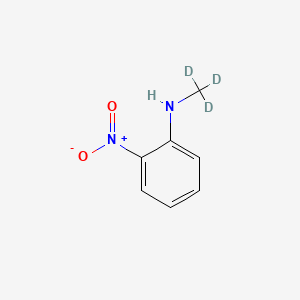
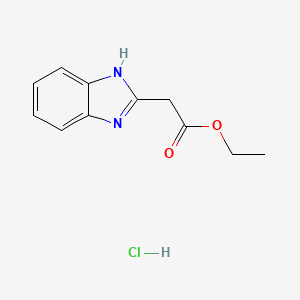
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)
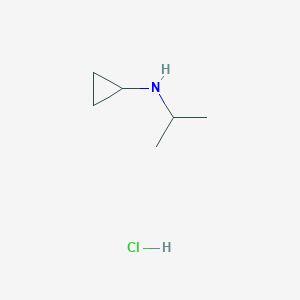
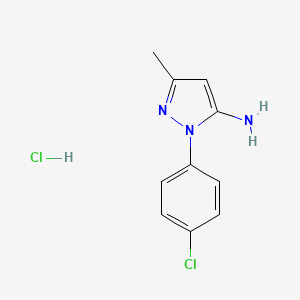
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
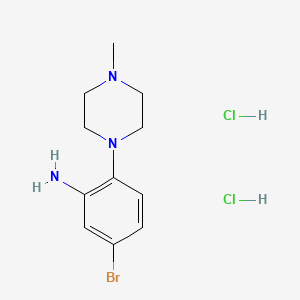
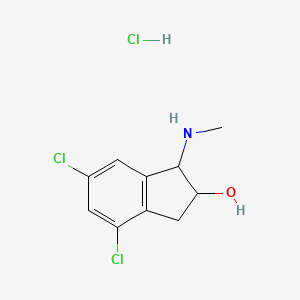
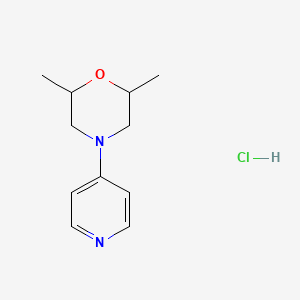
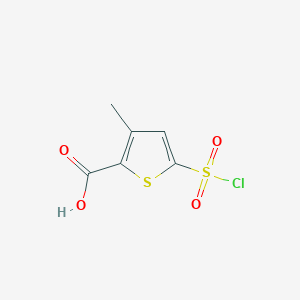
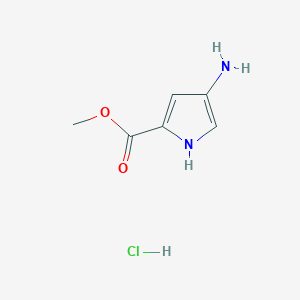
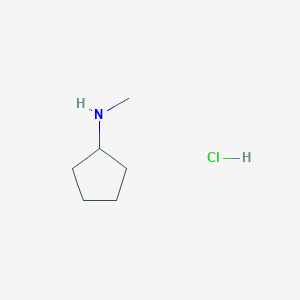
![N-({3-methylimidazo[1,5-a]pyridin-1-yl}methylidene)hydroxylamine](/img/structure/B1419345.png)
